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The molecular mechanism was elucidated by a crystal structure of BIBR1532 bound to the TERT protein
from Tribolium castaneum (tcTERT), which reveals a conserved binding site in human TERT (hTERT) [1]

[2].

¢ Binding Site Location: BIBR1532 binds to a shallow, well-defined hydrophobic pocket on the outer
surface of the TERT thumb domain. This pocket is adjacent to the interface between the thumb and
the TRBD (Telomerase RNA-Binding Domain) [2].

e The FVYL Motif: The pocket is formed by a novel, conserved structural motif known as the FVYL
motif, named for its characteristic hydrophobic residues (Phe-Val-Tyr-Leu) [1] [2]. In tcTERT, these
residues are F478, V491, Y551, and L554. The corresponding residues in hTERT are F1012, V1025,
Y1089, and L1092, which are invariant, indicating the site's functional importance [2].

e Molecular Interactions: The inhibitor is stabilized within the pocket through extensive hydrophobic
interactions and van der Waals contacts. The napthalene group is sandwiched by L554 and F494,
the methyl group contacts M482 and Y551, and the benzoic group is sandwiched by F494 and 1550
[2].

¢ Allosteric Inhibition Mechanism: The FVYL pocket is strategically located near TRBD residues that
are known to bind the CR4/5 activation domain of the human telomerase RNA (hTER). Binding of
BIBR1532 to the thumb domain is proposed to disrupt the interaction between TERT and CR4/5,
thereby preventing proper telomerase ribonucleoprotein (RNP) assembly and inhibiting enzymatic
activity [1] [2].

The following diagram illustrates this allosteric inhibition mechanism.
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Figure: BIBR1532 binds the hTERT thumb domain FVYL pocket, allosterically disrupting CR4/5 RNA

binding and ribonucleoprotein assembly.

Key Conserved Residues in the hTERT FVYL Binding
Pocket

The table below details the conserved residues between tcTERT and hTERT that form the BIBR1532 binding

pocket [2].
. tcTERT hTERT L
Residue Role . . Function in Binding Pocket
Residue Residue
FVYL Motif Residues F478 F1012 Central hydrophobic stabilization of helices

[2].
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. tcTERT hTERT .
Residue Role ) ) Function in Binding Pocket
Residue Residue
V491 V1025 Shapes pocket opening via contacts with
L485 & F496 [2].
Y551 Y1089 Interacts with L445; contacts BIBR1532
methyl group [2].
L554 L1092 Sandwiches the BIBR1532 napthalene
group with F494 [2].
Other Key Pocket F494 F1028 Sandwiches BIBR1532 napthalene and
Residues benzoic groups [2].
W498 W1032 Forms van der Waals contacts with
napthalene group [2].
1550 11088 Sandwiches the benzoic group of

BIBR1532 with F494 [2].

Experimental Techniques for Characterizing Binding
and Inhibition

The key experiments that uncovered the binding site and its functional impact are summarized below.

. Key Application & Protocol Primary Outcome /
Experimental Method
Summary Measurement
X-ray Crystallography Soaking of substrate-free tcTERT High-resolution (2.3 A) structure
crystals with BIBR1532; structure revealing inhibitor location in the

solved by molecular replacement [2]. FVYL pocket [2].
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. Key Application & Protocol Primary Outcome /
Experimental Method
Summary Measurement
RNA Binding Assay In vitro binding of purified hTERT Demonstration that the thumb
thumb domain to the P6.1 stem-loop domain directly binds CR4/5;
of the CR4/5 RNA domain [1] [2]. binding is altered by FVYL

mutations [1] [2].

Telomeric Repeat PCR-based measurement of Quantification of telomerase

Amplification Protocol telomerase activity in cell extracts inhibition efficacy (dose-

(TRAP) Assay after BIBR1532 treatment or hnTERT dependent activity reduction) [3]
mutation [3] [4] [5]. [4] [5].

Cellular Phenotype Introduction of FVYL point mutations Observation of telomere attrition,

Analysis (e.g., V1025F, N1028H) into human confirming the biological

cells and monitoring telomere length relevance of the FVYL motif [1].
over time [1].

The general workflow for establishing the mechanism of action of a small-molecule inhibitor like BIBR1532

often integrates these key techniques.
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Figure: A multi-technique experimental workflow to characterize a small-molecule inhibitor's binding site

and mechanism.

Functional Consequences and Therapeutic
Implications

Binding at the FVYL pocket has critical downstream effects, making BIBR1532 a valuable research tool and

a potential therapeutic agent.
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¢ Inhibition of Telomerase Activity: BIBR1532 treatment results in a dose-dependent decrease in
telomerase activity across various human cancer cell lines, including endometrial cancer,
glioblastoma, and feline oral squamous cell carcinoma [3] [4] [5].

¢ Cellular Senescence and Apoptosis: Long-term inhibition leads to progressive telomere shortening,
ultimately triggering growth arrest, replicative senescence, and apoptosis in cancer cells [4] [5].

¢ Impairment of Extra-telomeric Functions: BIBR1532 downregulates hTERT protein expression and
disrupts its non-canonical roles. This includes reduced expression of Matrix Metalloproteinases
(MMPs) and the Epidermal Growth Factor Receptor (EGFR), leading to suppressed cancer cell
invasion and metastasis [3] [4].

¢ Synergistic Anti-Cancer Effects: BIBR1532 shows synergistic effects when combined with
conventional chemotherapy (e.g., paclitaxel, cisplatin, doxorubicin) and radiotherapy, enhancing
cancer cell death and potentially overcoming treatment resistance [3] [6] [7].

e Connection to Human Disease: Mutations in the hTERT FVYL motif (e.g., V1025F, N1028H) are
found in patients with dyskeratosis congenita and aplastic anemia, genetic disorders
characterized by telomere maintenance defects, underscoring the motif's vital physiological role [1]

[2].

The structural and mechanistic insights into BIBR1532 binding provide a foundation for developing targeted

telomerase inhibitors. Hope this technical overview provides a comprehensive guide for your research.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 717

Tech Support


https://www.smolecule.com/products/b548586#bibr1532-htert-binding-site
https://www.smolecule.com/products/b548586#bibr1532-htert-binding-site
https://www.smolecule.com/products/b548586#bibr1532-htert-binding-site
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548586?utm_src=pdf-bulk
https://www.smolecule.com/products/s548586?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

